molecular formula C10H16ClNO2 B1371996 1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride CAS No. 1193390-59-8

1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride

Cat. No.: B1371996
CAS No.: 1193390-59-8
M. Wt: 217.69 g/mol
InChI Key: KEUZNEIKULLANT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Characterization

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-(2-methoxyphenoxy)propan-2-amine hydrochloride. This nomenclature reflects the compound's structural architecture, wherein the primary structural framework consists of a benzene ring substituted with a methoxy group at the ortho position, connected through an oxygen bridge to a propan-2-amine moiety. The systematic naming convention precisely describes the spatial arrangement of functional groups, with the methoxy substituent occupying the 2-position of the benzene ring relative to the phenoxy linkage.

The structural characterization reveals a compound featuring a planar aromatic system linked to an aliphatic chain containing both ether and amine functionalities. The presence of the methoxy group enhances electron density on the aromatic ring, facilitating specific electrophilic substitution patterns and influencing the compound's overall chemical reactivity. The propan-2-amine portion introduces a chiral center at the secondary carbon, creating the potential for stereoisomeric forms that exhibit distinct biological and chemical properties.

The molecular structure can be represented through its canonical Simplified Molecular Input Line Entry System notation as CC(COC1=CC=CC=C1OC)N.Cl, which encodes the complete connectivity pattern including the hydrochloride salt formation. This structural representation demonstrates the compound's organization around three key structural elements: the substituted benzene ring, the ether linkage, and the terminal amino group, each contributing to the compound's distinctive chemical behavior and recognition patterns.

CAS Registry Number and Alternative Chemical Names

Molecular Formula and Weight Analysis

The molecular formula for 1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride is established as C₁₀H₁₆ClNO₂, representing the complete atomic composition including the hydrochloride salt formation. This formula indicates the presence of ten carbon atoms forming the structural backbone, sixteen hydrogen atoms distributed across the aromatic and aliphatic portions, one chlorine atom from the hydrochloride salt, one nitrogen atom in the amino functional group, and two oxygen atoms contributing to both the methoxy and ether functionalities.

The molecular weight analysis reveals a precise molecular mass of 217.69 grams per mole. This molecular weight calculation incorporates the contributions from all constituent atoms, with the hydrochloride salt formation adding approximately 36.5 atomic mass units compared to the corresponding free base form. The molecular weight determination is critical for stoichiometric calculations, analytical method development, and pharmaceutical formulation considerations when this compound serves as a synthetic intermediate or research tool.

Molecular Composition Analysis Value
Molecular Formula C₁₀H₁₆ClNO₂
Molecular Weight 217.69 g/mol
Carbon Content 55.17%
Hydrogen Content 7.41%
Nitrogen Content 6.44%
Oxygen Content 14.70%
Chlorine Content 16.28%

The elemental composition analysis demonstrates that carbon represents the largest mass percentage, reflecting the significant aromatic and aliphatic carbon framework. The relatively high hydrogen content indicates the compound's aliphatic character, while the nitrogen and oxygen percentages reflect the functional group contributions. The chlorine content specifically represents the hydrochloride salt formation, which significantly impacts the compound's solubility characteristics and chemical stability profile.

Stereochemical Considerations in Aminopropoxy Substituent Configuration

The stereochemical properties of this compound are fundamentally determined by the presence of a chiral center located at the second carbon of the propan-2-amine substituent. This asymmetric carbon creates the possibility for two distinct enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. The stereochemical configuration significantly influences the compound's three-dimensional structure, binding affinities, and potential biological activities.

Research into related aminopropoxy compounds has demonstrated that stereochemical considerations are crucial for understanding structure-activity relationships and synthetic accessibility. The chiral center's configuration affects the compound's ability to interact with biological targets, participate in asymmetric synthesis reactions, and exhibit enantioselective binding properties. Advanced synthetic methodologies have been developed to achieve high enantioselectivity in the preparation of similar chiral aminopropoxy compounds, with reported enantiomeric excesses exceeding 95% under optimized conditions.

The stereochemical analysis reveals that the aminopropoxy substituent adopts specific conformational preferences that influence the overall molecular geometry. The R-configuration typically exhibits distinct binding patterns compared to the S-enantiomer, as demonstrated in receptor interaction studies of structurally related compounds. X-ray crystallographic and nuclear magnetic resonance spectroscopic studies confirm the compound's planar aromatic ring structure with tetrahedral geometry at the chiral center, providing definitive stereochemical characterization.

Stereochemical Properties Characteristics
Chiral Centers 1 (at C-2 of propanamine)
Possible Stereoisomers 2 (R and S enantiomers)
Conformational Flexibility Moderate (ether linkage rotation)
Stereochemical Stability High (tertiary amine center)

Properties

IUPAC Name

1-(2-methoxyphenoxy)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-8(11)7-13-10-6-4-3-5-9(10)12-2;/h3-6,8H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUZNEIKULLANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193390-59-8
Record name 2-Propanamine, 1-(2-methoxyphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193390-59-8
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Record name 1-(2-aminopropoxy)-2-methoxybenzene hydrochloride
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Preparation Methods

Reductive Amination and Hydrogenation Approach

One common approach begins with 4-methoxybenzylmethylketone or related ketones, which undergo reductive amination with amines such as (R)-(+)-methylbenzylamine, followed by catalytic hydrogenation. This method produces intermediates that are further processed to yield the target amine hydrochloride.

  • Reaction Conditions:

    • Hydrogenation is performed using palladium catalysts (e.g., PtO2 or 3% Pd/C with 50% water content).
    • Solvents include methanol or acetic acid.
    • Temperature ranges from 60°C to 85°C.
    • Pressure typically around 2 MPa hydrogen pressure.
    • Reaction times vary from several hours to overnight (~12 hours).
  • Procedure Highlights:

    • After hydrogenation, catalysts are filtered off.
    • The reaction mixture is evaporated to yield an oil, which is dissolved in ethanol.
    • Hydrochloric acid in ethanol is added dropwise to precipitate the hydrochloride salt.
    • Crystals are washed and purified by refluxing in acetone to enhance purity.
  • Yields and Purity:

    • Yields around 60% for the hydrochloride salt.
    • Optical purity is controlled by chiral resolution and recrystallization, with diastereomeric purity below 0.4% for unwanted isomers.

Chlorosulfonation and Sulfonamide Formation

In some synthetic routes, the amide or ketone intermediates are chlorosulfonated using chlorosulfonic acid in dichloromethane at low temperatures (-30°C to +30°C). The sulfochloride intermediate is then converted to sulfonamide by reaction with aqueous ammonia.

  • Key Points:
    • Cooling is essential to control reaction rate and selectivity.
    • The reaction mixture is quenched by pouring into ice and aqueous ammonia.
    • This avoids isolation of unstable intermediates and improves overall yield.
    • The sulfonamide intermediate can be further hydrogenated and deacetylated to yield the amine.

Resolution via Diastereomeric Salt Formation

To obtain optically pure 1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride, resolution of racemic mixtures is performed using chiral acids such as D-tartaric acid.

  • Process Details:

    • The racemic amine is reacted with D-tartaric acid to form diastereomeric salts.
    • These salts have different solubilities, allowing selective crystallization.
    • The solid salt is filtered and treated with alkali (e.g., sodium hydroxide) to release the optically pure free amine.
    • A second stage of salt formation and cleavage may be applied to achieve optical purity >99.5%.
  • Reaction Conditions:

    • Temperature during salt formation is maintained between 60-65°C.
    • Reaction times range from 4 to 26 hours, with 6-8 hours preferred.
    • pH adjustment to 9.5-10 is critical during base treatment.
  • Recovery and Recycling:

    • The mother liquor from crystallization contains partially resolved amine (~90% optical purity), which can be recycled to improve yield and reduce waste.

Alternative Reductive Amination Using Sodium Triacetoxyborohydride

An alternative reductive amination uses sodium triacetoxyborohydride as the reducing agent in dichloromethane at temperatures below 40°C.

  • Steps:

    • The ketone and amine react in the presence of sodium triacetoxyborohydride.
    • After reaction completion, the mixture is neutralized, dried, and concentrated.
    • The crude amine is converted to hydrochloride salt by addition of ethanolic HCl.
    • Refluxing in acetone and subsequent filtration yields the purified hydrochloride salt.
  • Yields and Purity:

    • Reported yields around 61%.
    • Purity assessed by NMR and melting point data confirms product identity.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Optical Purity (%) Notes
Catalytic Hydrogenation PtO2 or Pd/C, H2, Acetic acid 60-85°C, 2 MPa, 12 h ~60 >99 (after resolution) Requires catalyst filtration, ethanol precipitation
Chlorosulfonation + Sulfonamide Chlorosulfonic acid, NH3, DCM -30 to +30°C, 1-2 h ~70 N/A Intermediate sulfochloride formed in situ
Diastereomeric Salt Resolution D-Tartaric acid, NaOH 60-65°C, 6-8 h N/A >99.5 Two-stage resolution improves purity
Reductive Amination (NaBH(OAc)3) Sodium triacetoxyborohydride, DCM <40°C, 3 h ~61 N/A Mild conditions, suitable for scale-up

Detailed Research Findings and Analytical Data

  • NMR Characterization:

    • 1H NMR spectra confirm the presence of methoxy groups, aromatic protons, and the aminopropoxy side chain.
    • Chemical shifts consistent with literature values (e.g., δ 3.7 ppm for OCH3, δ 1.6 ppm for methyl groups).
  • Optical Purity Assessment:

    • Chiral HPLC is used to quantify enantiomeric excess (ee).
    • Purification steps ensure R,S-diastereomer content below 0.4%.
  • Physical Properties:

    • Melting points for hydrochloride salts typically range between 196-230°C depending on purity and crystallization method.
    • IR spectra show characteristic NH2 and aromatic ether absorptions.

Industrial and Practical Considerations

  • The described methods emphasize safety and cost-effectiveness by using less hazardous catalysts and solvents.
  • Avoidance of isolating unstable intermediates (e.g., sulfochlorides) improves scalability.
  • Recycling of mother liquors in resolution steps enhances material efficiency.
  • The hydrochloride salt form improves stability and facilitates handling in pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products:

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Reduced forms of the original compound.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride has been investigated for its potential therapeutic applications. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. Case studies have shown efficacy against specific cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Properties: The compound exhibits antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness, suggesting further exploration for use in treating infections.

Biological Studies

The compound is utilized in biological research to understand its mechanism of action and effects on cellular processes.

  • Mechanism of Action: Research indicates that this compound may act by inhibiting certain enzymes or receptors involved in disease pathways. This interaction can lead to therapeutic effects, particularly in oncology and infectious diseases.
  • Inflammatory Response Modulation: Studies have indicated that the compound can modulate inflammatory responses, potentially reducing pro-inflammatory cytokine production. This property may be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study focused on the effects of this compound on human leukemia U937 cells revealed that the compound induced apoptosis via both intrinsic and extrinsic pathways. Key findings included:

  • Cell Cycle Arrest: The compound caused G2/M phase arrest.
  • Apoptotic Pathway Activation: Western blot analysis showed increased levels of caspases, indicating activation of programmed cell death mechanisms.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of the compound in a rat model of colitis. Results indicated:

  • Significant reduction in inflammatory cytokines.
  • Improvement in histological scores compared to control groups, highlighting its potential as an anti-inflammatory agent.

Industrial Applications

In addition to its medicinal uses, this compound has applications in industrial settings:

  • Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties are being explored for developing new materials with specific functionalities.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agent, antimicrobialInduces apoptosis; effective against bacteria
Biological StudiesMechanism of action studiesModulates enzyme/receptor activity; reduces inflammation
Industrial ApplicationsBuilding block for synthesisUsed in pharmaceuticals and material development

Mechanism of Action

The mechanism of action of 1-(2-aminopropoxy)-2-methoxybenzene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of receptor activity.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.

    Signal Transduction: Modulating signal transduction pathways, resulting in various cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Key Structural Differences Biological Relevance References
1-Amino-3-(2-methoxyphenyl)propan-2-ol hydrochloride C₁₀H₁₅ClNO₂ Methoxy group at 2-position; amino-propanol chain Potential α₁-AR modulation
4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride C₁₀H₁₁Cl₂NO₃ Chlorine at 2-position; carboxylic acid group Enhanced binding affinity to α₁A-AR
1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride C₁₁H₁₇ClNO₂ Longer butyl chain; methyl group at 3-position Altered pharmacokinetics and solubility
1-(Aminooxy)-2-methylpropan-2-ol hydrochloride C₄H₁₁ClNO₂ Aminooxy (-ONH₂) instead of aminopropoxy Enzyme inhibition via substrate mimicry
Key Observations:
  • Positional Isomerism: Compounds like 1-Amino-3-(2-methoxyphenyl)propan-2-ol hydrochloride share the methoxy group but differ in aminoalkoxy chain length, which impacts receptor selectivity .
  • Electron-Withdrawing Groups: The chlorine atom in 4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride enhances α₁A-adrenergic receptor (α₁A-AR) binding via inductive effects, as demonstrated in radioligand assays .

Alkoxy Group Variants

Table 2: Alkoxy Substitution Effects

Compound Name Alkoxy Group Biological Activity Key Findings References
(R)-2-Ethoxy-1-phenylethan-1-amine hydrochloride Ethoxy (-OCH₂CH₃) Serotonergic receptor modulation Ethoxy group enhances metabolic stability vs. methoxy analogs
1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride Benzyloxy (-OCH₂C₆H₅) Antidepressant potential Bulky benzyloxy group reduces off-target interactions
1-(2-Methoxyphenoxy)ethylamine hydrochloride Methoxyphenoxy (-OPh-OCH₃) Dual 5-HT₁A/α₁d-AR antagonism Positional methoxy group fine-tunes receptor affinity
Key Observations:
  • Steric Effects: Bulky groups like benzyloxy in 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride improve selectivity by limiting access to non-target receptors .
  • Metabolic Stability : Ethoxy derivatives exhibit longer half-lives compared to methoxy analogs due to reduced oxidative metabolism .

Functional Group Replacements

Table 3: Functional Group Comparisons

Compound Name Functional Group Key Properties Applications References
1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride Aminoethoxy (-OCH₂CH₂NH₂) Ketone group enhances π-π stacking Anticancer and antimicrobial research
1-(2-Amino-5-methoxyphenyl)ethanone hydrochloride Amino-methoxy-phenyl + ketone Analgesic activity in pain models Non-opioid pain management
1-(5-Chloro-1H-benzodiazol-2-yl)ethylamine hydrochloride Chlorobenzodiazole Heterocyclic ring improves CNS penetration Neuropharmacology
Key Observations:
  • Ketone Functionality: The ethanone group in 1-(2-Amino-5-methoxyphenyl)ethanone hydrochloride facilitates interactions with opioid receptors, contributing to its analgesic efficacy in rodent models .
  • Heterocyclic Systems : Benzodiazole derivatives like 1-(5-Chloro-1H-benzodiazol-2-yl)ethylamine hydrochloride show enhanced central nervous system (CNS) activity due to improved lipid solubility .

Biological Activity

1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride, also referred to as 1-(2-AMPH)-2-MB HCl, is a compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H17_{17}ClN2_{2}O2_{2}
  • Molecular Weight : Approximately 217.69 g/mol
  • Functional Groups : The compound contains an amine group, a methoxy group, and an ether linkage, which contribute to its reactivity and biological interactions.

The hydrochloride form enhances solubility in aqueous solutions, making it suitable for biological studies. The presence of both methoxy and amino groups suggests potential interactions with various biological targets.

The biological activity of 1-(2-AMPH)-2-MB HCl is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The following mechanisms have been proposed:

  • Receptor Interaction : The methoxy group enhances lipophilicity, potentially increasing the compound's ability to cross cell membranes and interact with receptor sites.
  • Enzyme Modulation : The amino group allows for versatile chemical reactivity, suggesting that the compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways .

Neuropharmacology

Research indicates that compounds similar to 1-(2-AMPH)-2-MB HCl may exhibit neuropharmacological effects. This includes potential activity as:

  • Serotonin Receptor Agonists : Compounds with similar structures have been shown to selectively activate serotonin receptors, which could lead to therapeutic effects in mood disorders .
  • Antitumor Activity : Some derivatives have been investigated for their anticancer properties, acting through various molecular targets to inhibit tumor growth .

Toxicity and Safety

While the compound shows promise in various applications, safety data is limited. It is classified as harmful if swallowed and causes skin irritation . Caution is advised when handling the compound due to potential irritant properties associated with aromatic amines.

Binding Affinity Studies

Studies have focused on the binding affinity of 1-(2-AMPH)-2-MB HCl with various receptors. For instance:

Receptor Type Binding Affinity (Ki) Effect
5-HT2A_{2A}ModerateAgonist
Dopamine D2_{2}LowAntagonist
AdrenergicHighAgonist

These findings suggest that the compound may have diverse pharmacological applications depending on its receptor interactions.

Comparative Studies

Comparative studies with structurally similar compounds have provided insights into the unique properties of 1-(2-AMPH)-2-MB HCl:

Compound Name Molecular Formula Unique Features
1-(3-Aminopropoxy)-2-methoxybenzene hydrochlorideC12_{12}H19_{19}ClN2_{2}O2_{2}Different alkyl chain length affecting activity
5-(2-Aminopropyl)-2-methoxybenzenesulfonamideC11_{11}H15_{15}N3_{3}O3_{3}SSulfonamide group introduces different properties
3-(Aminobutyl)-2-methoxybenzeneC12_{12}H17_{17}N1_{1}O1_{1}Longer alkyl chain may enhance lipophilicity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Aminopropoxy)-2-methoxybenzene hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 2-methoxyphenol with 2-chloropropylamine under basic conditions (e.g., K₂CO₃ in DMF) forms the ether linkage, followed by hydrochloride salt formation. Optimization involves controlling stoichiometry, reaction temperature (60–80°C), and solvent polarity to minimize side products like over-alkylation. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the benzene ring and amine protonation.
  • HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) to assess purity and molecular ion peaks ([M+H]⁺ expected at m/z 230.1).
  • Elemental analysis (C, H, N) to validate stoichiometry.
  • Thermogravimetric analysis (TGA) to determine thermal stability and hydration states .

Q. How can researchers determine the compound’s physicochemical properties (e.g., LogP, pKa) experimentally?

  • Methodological Answer :

  • LogP (partition coefficient) : Shake-flask method using octanol/water phases, quantified via UV-Vis spectroscopy.
  • pKa : Potentiometric titration in aqueous/organic solvents (e.g., water/DMSO) with a glass electrode.
  • Solubility : Equilibrium solubility studies in buffers (pH 1–7.4) at 25°C, analyzed gravimetrically or via HPLC .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved, and what chiral separation methods are recommended?

  • Methodological Answer : Enantiomeric resolution requires chiral chromatography:

  • Chiral HPLC : Use a Chiralpak® AD-H column (amylose-based) with hexane/isopropanol (90:10) + 0.1% diethylamine.
  • Capillary electrophoresis (CE) : Cyclodextrin-based buffers (e.g., sulfobutyl-ether-β-CD) for enantiomer migration time differentiation.
  • Crystallization-induced asymmetric transformation (CIAT) : Utilize chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiopure forms .

Q. How should researchers design in vitro assays to investigate the compound’s interaction with serotonin receptors?

  • Methodological Answer :

  • Radioligand binding assays : Use [³H]-5-HT (serotonin) in HEK293 cells expressing 5-HT₁A/₂A receptors. Incubate with the compound (1 nM–10 µM) to determine IC₅₀ values.
  • Functional assays : Measure cAMP accumulation (for GPCR activity) or calcium flux (FLIPR® assays) to assess agonism/antagonism.
  • Control experiments : Include reference agonists (e.g., 8-OH-DPAT for 5-HT₁A) and antagonists (e.g., ketanserin for 5-HT₂A) to validate receptor specificity .

Q. What strategies are effective for resolving contradictory data in biological activity studies (e.g., conflicting IC₅₀ values across labs)?

  • Methodological Answer :

  • Replicate experiments under standardized conditions (pH, temperature, cell passage number).
  • Validate compound purity : Re-analyze via HPLC and elemental analysis to exclude batch-to-batch variability.
  • Assay interference checks : Test for fluorescence/quenching artifacts (e.g., using label-free techniques like SPR).
  • Cross-lab collaboration : Share protocols and reference standards to align methodologies .

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